molecular formula C6H5N3O B1426240 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one CAS No. 1049672-77-6

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Cat. No.: B1426240
CAS No.: 1049672-77-6
M. Wt: 135.12 g/mol
InChI Key: XCRKRGZMCITMSL-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization under acidic or basic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to form the pyrazole ring, followed by cyclization to form the fused system .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

1,6-dihydropyrazolo[3,4-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-1-4-2-8-9-5(4)3-7-6/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRKRGZMCITMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717641
Record name 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049672-77-6
Record name 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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